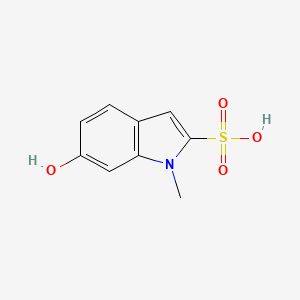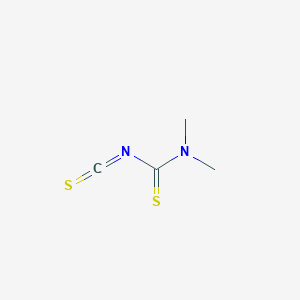
(3-Hydroxy-2,2-dimethoxy)propyl dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Hydroxy-2,2-dimethoxy)propyl dihydrogen phosphate is an organic phosphate compound with the molecular formula C5H13O7P It is characterized by the presence of a phosphate group attached to a 3-hydroxy-2,2-dimethoxypropyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-2,2-dimethoxy)propyl dihydrogen phosphate typically involves the reaction of 3-hydroxy-2,2-dimethoxypropyl alcohol with phosphoric acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Hydroxy-2,2-dimethoxypropyl alcohol+Phosphoric acid→(3-Hydroxy-2,2-dimethoxy)propyl dihydrogen phosphate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation to obtain the compound in high purity. The use of advanced techniques like chromatography and crystallization may be employed to achieve this.
化学反応の分析
Types of Reactions
(3-Hydroxy-2,2-dimethoxy)propyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The phosphate group can be reduced under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of reduced phosphate derivatives.
Substitution: Formation of substituted phosphates.
科学的研究の応用
(3-Hydroxy-2,2-dimethoxy)propyl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphate compounds.
Biology: Studied for its potential role in biochemical pathways and as a model compound for phosphate metabolism.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of (3-Hydroxy-2,2-dimethoxy)propyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can participate in phosphorylation reactions, which are crucial in many biological processes. The compound may also act as a ligand, binding to specific proteins and modulating their activity.
類似化合物との比較
Similar Compounds
Glycerophosphate: Similar in structure but lacks the dimethoxy groups.
Phosphatidic acid: Contains a phosphate group but has a different backbone structure.
Lysophosphatidic acid: Similar phosphate group but with a different hydrocarbon chain.
Uniqueness
(3-Hydroxy-2,2-dimethoxy)propyl dihydrogen phosphate is unique due to the presence of both hydroxyl and dimethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous.
特性
CAS番号 |
29909-09-9 |
|---|---|
分子式 |
C5H13O7P |
分子量 |
216.13 g/mol |
IUPAC名 |
(3-hydroxy-2,2-dimethoxypropyl) dihydrogen phosphate |
InChI |
InChI=1S/C5H13O7P/c1-10-5(3-6,11-2)4-12-13(7,8)9/h6H,3-4H2,1-2H3,(H2,7,8,9) |
InChIキー |
SKLZXNDXYBQVOE-UHFFFAOYSA-N |
正規SMILES |
COC(CO)(COP(=O)(O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide](/img/structure/B13424308.png)
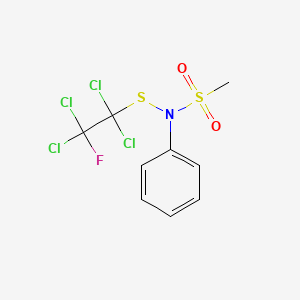

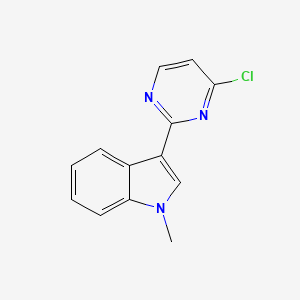
![1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-aminedihydrochloride](/img/structure/B13424333.png)
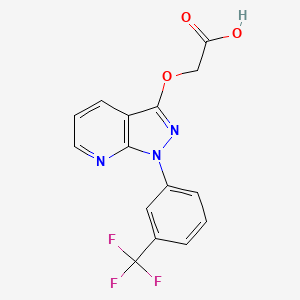
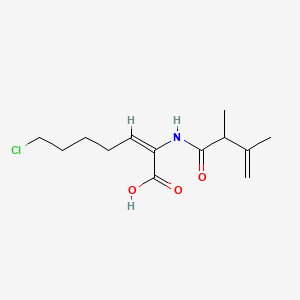
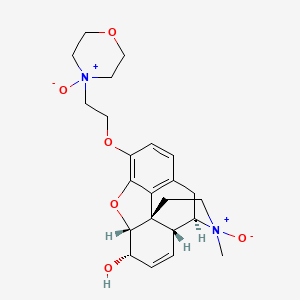
![2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole](/img/structure/B13424353.png)
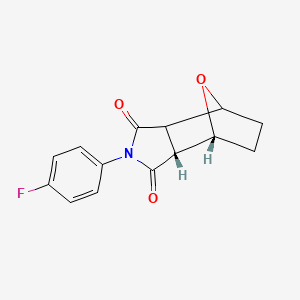
![6-(Tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13424360.png)
